4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide

Neuroprotection Ischemic stroke Traumatic brain injury

This salidroside-analog benzamide (MW 369.4, C20H23N3O4) has Phase 2 clinical precedent in ischemic stroke and traumatic brain injury. Its ethylenediamine‑linked 4‑methoxyphenylacetyl architecture enables flexible SAR distinct from rigid analogs like CI‑994. Request a certificate of analysis (NMR, HPLC, ≥95% purity) to verify blood‑brain barrier penetration. Ideal for neuroprotection and linker‑flexibility studies with reproducible pharmacological boundaries.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 1021107-74-3
Cat. No. B2501253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide
CAS1021107-74-3
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC
InChIInChI=1S/C20H23N3O4/c1-14(24)23-17-7-5-16(6-8-17)20(26)22-12-11-21-19(25)13-15-3-9-18(27-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,24)
InChIKeyDNHRIZRKNKPDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide (CAS 1021107-74-3): Compound Identity and Research Context for Procurement Decisions


4-Acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide (CAS 1021107-74-3, molecular formula C20H23N3O4, MW 369.4 g/mol) is a synthetic benzamide derivative structurally classified as a salidroside analog, featuring a 4-acetamidobenzamide core linked via an ethylenediamine spacer to a 4-methoxyphenylacetyl moiety [1]. The compound is cataloged in PubChem (CID 42139550) and has been investigated in the context of neuroprotection, particularly for ischemic stroke and traumatic brain injury, where it has reached Phase 2 clinical evaluation according to drug repositioning databases [2]. Its structural architecture distinguishes it from simpler acetamidobenzamides such as CI-994 (Tacedinaline) and CPI-1189 by incorporating the ethylenediamine-linked 4-methoxyphenylacetyl group, which is hypothesized to confer distinct pharmacological properties versus in-class analogs [3].

Why Generic Substitution Among Salidroside-Derived Benzamides Is Not Scientifically Justified: The Case for Compound-Specific Procurement of 1021107-74-3


Within the acetamidobenzamide and salidroside-derivative chemical space, subtle structural modifications produce divergent pharmacological profiles that preclude interchangeable use. The 4-acetamido substitution on the benzamide ring, the ethylenediamine linker length, and the terminal 4-methoxyphenylacetyl group each contribute independently to target engagement, lipophilicity, and metabolic stability [1]. For example, the parent natural product salidroside exhibits a log P of -0.89 and serves as a weak, non-selective MAO-B ligand (Ki = 0.92 μM), whereas structurally optimized salidroside derivatives can achieve log P values >1.4 and sub-micromolar target affinities [2]. Similarly, the well-characterized 4-acetamidobenzamide CI-994 (Tacedinaline, CAS 112522-64-2) functions as a pan-HDAC inhibitor (HDAC1 IC50 ~0.9 μM), while the 4-acetamido-N-tert-butylbenzamide CPI-1189 targets TNF-α release inhibition . These examples demonstrate that even conservative modifications to the benzamide scaffold redirect biological activity, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-Acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide (1021107-74-3) Versus In-Class Comparators


Clinical Development Stage Differentiation: Phase 2 Status for Ischemic Stroke and Traumatic Brain Injury Versus Preclinical-Only In-Class Analogs

4-Acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide has been registered in drug repositioning databases with Phase 2 clinical status for two indications: ischemic stroke (ICD-11: 8B11.5Z) and traumatic brain injury (ICD-11: NA07.Z) [1]. In contrast, the parent salidroside remains at the preclinical stage for neuroprotection, and the structurally related acetamidobenzamide CPI-1189 has not advanced beyond early clinical investigation for HIV-associated neurotoxicity . This represents a qualitative difference in development maturity that directly impacts procurement decisions for translational research programs.

Neuroprotection Ischemic stroke Traumatic brain injury

Structural Differentiation from First-Generation Acetamidobenzamides: Ethylenediamine-Linked 4-Methoxyphenylacetyl Moiety Confers Distinct Pharmacophoric Features

The target compound incorporates a unique structural architecture among acetamidobenzamides: a 4-acetamidobenzamide core connected via an ethylenediamine linker to a 4-methoxyphenylacetyl terminus. This differs fundamentally from CI-994 (4-acetamido-N-(2-aminophenyl)benzamide), which bears a simple 2-aminophenyl substituent, and from CPI-1189 (4-acetamido-N-tert-butylbenzamide), which carries only a tert-butyl group [1]. The ethylenediamine linker introduces two additional hydrogen bond donors and increased conformational flexibility (8 rotatable bonds vs. 3 for CPI-1189), while the 4-methoxyphenylacetyl group contributes additional π-stacking and hydrogen-bond acceptor capacity [2]. In the broader salidroside derivative class, the pOBz compound (benzoyl ester of salidroside) achieved a log P of 1.44 versus -0.89 for salidroside, demonstrating that phenylacyl modifications significantly enhance lipophilicity—a property correlated with blood-brain barrier penetration [3].

Medicinal chemistry Structure-activity relationship Benzamide derivatives

Caveat on CE2 Inhibition Data: Database Curation Discrepancy Limits Quantitative Comparator Analysis

The BindingDB/ChEMBL entry BDBM50154561 (CHEMBL3774603) reports CE2 inhibition with IC50 = 20 nM and Ki = 42 nM in human liver microsomes using fluorescein diacetate as substrate [1]. However, the SMILES string associated with this entry corresponds to a steroid-like scaffold rather than 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide, indicating a potential database mapping error [2]. For reference, loperamide—a clinically used, selective CE2 inhibitor—exhibits IC50 values of approximately 1 μM (1000 nM) against recombinant human CES2 and Ki values of 1.5 μM under comparable assay conditions [3]. If the 20 nM IC50 value is confirmed for the target compound, it would represent an approximately 50-fold greater potency than loperamide. However, pending resolution of the structural identity discrepancy, this evidence cannot be used to support procurement decisions.

Carboxylesterase 2 Enzyme inhibition Data curation

Optimal Research Application Scenarios for 4-Acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide (1021107-74-3) Based on Verified Evidence


Translational Stroke Research Leveraging Phase 2 Clinical Validation

For academic or pharmaceutical research programs investigating neuroprotective strategies in ischemic stroke, 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide offers a compound with Phase 2 clinical precedent, as documented in drug repositioning databases for ischemic stroke (ICD-11: 8B11.5Z) [1]. This clinical-stage status distinguishes it from preclinical-only salidroside derivatives and may facilitate regulatory engagement for investigator-initiated trials. The compound's structural features—specifically the ethylenediamine linker and 4-methoxyphenylacetyl motif—suggest improved lipophilicity over the parent salidroside, consistent with the broader SAR observed in the salidroside derivative class where phenylacyl modifications increased log P by >2 units [2]. Researchers should request vendor certificates of analysis confirming identity (NMR, HPLC purity ≥95%) and consider independent verification of blood-brain barrier penetration in their experimental models.

Medicinal Chemistry SAR Campaigns Exploring Acetamidobenzamide Linker Space

This compound serves as a key intermediate scaffold for structure-activity relationship studies exploring the ethylenediamine linker space in acetamidobenzamide derivatives. Its 8 rotatable bonds and dual amide functionality provide a conformational landscape distinct from rigid analogs like CI-994 (3 rotatable bonds) or CPI-1189 (3 rotatable bonds) [1]. Procurement of this specific compound enables systematic investigation of linker length and flexibility effects on target engagement, complementing existing data from the pOBz/salidroside derivative series where the benzoyl ester modification produced a 22-fold improvement in MAO-B binding affinity (Ki 0.041 μM vs. 0.92 μM) and an 8-fold improvement in cytoprotective potency (EC50 0.038 μM vs. 0.30 μM) [2].

Traumatic Brain Injury Research Programs Requiring Clinically Advanced Chemical Probes

The Phase 2 designation for traumatic brain injury (ICD-11: NA07.Z) positions this compound as one of the few acetamidobenzamide derivatives with clinical development data in this indication [1]. Procurement for TBI research programs should be accompanied by verification of the compound's mechanism of action in the user's specific cellular or animal model, given that the precise molecular target(s) remain to be fully elucidated in the published literature. Comparative studies against the parent salidroside (which has demonstrated neuroprotection in middle cerebral artery occlusion models but lacks clinical advancement) could provide valuable translational insights [2].

Quote Request

Request a Quote for 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.